1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone involves several steps. One common synthetic route starts with the preparation of 1-(2-fluorophenyl)piperazine, which is then reacted with 2-(2-methylphenyl)ethanone under specific conditions to yield the desired product . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired yield and purity of the compound.
Chemical Reactions Analysis
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Biological Research: It is used in various biological assays to study its effects on cell viability, protein expression, and enzyme activity.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor of these transporters, affecting the uptake of nucleosides like uridine . This inhibition can lead to changes in nucleotide synthesis and adenosine regulation, which are important for various cellular processes.
Comparison with Similar Compounds
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: These compounds target poly (ADP-ribose) polymerase in human breast cancer cells and exhibit moderate to significant efficacy.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a novel inhibitor of human equilibrative nucleoside transporters, similar to this compound.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-15-6-2-3-7-16(15)14-19(23)22-12-10-21(11-13-22)18-9-5-4-8-17(18)20/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWYMLGCWCUOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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